2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
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Overview
Description
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is a chemical compound with the molecular formula C12H21ClO. It is a chlorinated ketone that features a cyclohexyl ring substituted with four methyl groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one typically involves the chlorination of 1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the hazardous nature of the chlorinating agents used.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chlorine atom.
Reduction: 1-(3,3,5,5-tetramethylcyclohexyl)ethanol.
Oxidation: 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanoic acid.
Scientific Research Applications
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules or the synthesis of bioactive compounds.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, it is further oxidized to a carboxylic acid or other derivatives. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3,5-trimethoxybenzene: A chlorinated aromatic compound with methoxy groups.
2-chloro-1,3,5-trimethylbenzene: A chlorinated aromatic compound with methyl groups.
2-chloro-1,3-dimethylimidazolinium chloride: A chlorinated imidazole derivative used in peptide synthesis
Uniqueness
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is unique due to its cyclohexyl ring structure with four methyl groups, which imparts specific steric and electronic properties. This makes it distinct from other chlorinated compounds, which may have different ring structures or substituents.
Properties
CAS No. |
2411256-51-2 |
---|---|
Molecular Formula |
C12H21ClO |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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